molecular formula C9H8O7S B8082953 2H-1-Benzopyran-2-one,7-(sulfooxy)-

2H-1-Benzopyran-2-one,7-(sulfooxy)-

Cat. No.: B8082953
M. Wt: 260.22 g/mol
InChI Key: QQUPJNXUSLBEGI-UHFFFAOYSA-N
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Description

7-Hydroxychromen-2-one, also known as umbelliferone, is a naturally occurring coumarin derivative. It is widely found in many plants and has been studied for its various biological activities. Sulfuric acid is a strong mineral acid with a wide range of industrial applications. When combined, these compounds are used in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Hydroxychromen-2-one can be synthesized through the Pechmann condensation reaction. This involves the reaction of resorcinol with ethyl acetoacetate in the presence of sulfuric acid as a catalyst. The reaction proceeds through transesterification, intramolecular hydroxylalkylation, and dehydration steps .

Industrial Production Methods: In industrial settings, the synthesis of 7-Hydroxychromen-2-one often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of sulfuric acid as a catalyst is common due to its effectiveness in promoting the Pechmann condensation reaction .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxychromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Hydroxychromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.

    Biology: Studied for its antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, fragrances, and optical brighteners.

Mechanism of Action

The mechanism of action of 7-Hydroxychromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-Hydroxychromen-2-one is unique due to its specific hydroxyl group at the 7-position, which contributes to its distinct biological activities and chemical reactivity. Its combination with sulfuric acid in synthesis processes also highlights its versatility in chemical reactions .

Properties

IUPAC Name

7-hydroxychromen-2-one;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3.H2O4S/c10-7-3-1-6-2-4-9(11)12-8(6)5-7;1-5(2,3)4/h1-5,10H;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUPJNXUSLBEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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